N'-[(2-methoxyphenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
This compound is an ethanediamide (oxalamide) derivative featuring two distinct substituents:
- N'-(2-Methoxyphenyl)methyl group: A methoxy-substituted benzyl moiety, which may enhance lipophilicity and influence π-π stacking interactions.
- N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl] group: Combines a toluenesulfonyl (tosyl) group and a thiophene ring.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-16-9-11-18(12-10-16)32(28,29)21(20-8-5-13-31-20)15-25-23(27)22(26)24-14-17-6-3-4-7-19(17)30-2/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPHSQXJRAEIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(2-methoxyphenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H24N2O3S
- CAS Number : 896345-03-2
- Molecular Weight : 364.47 g/mol
The structure includes a methoxyphenyl group, a thiophene ring, and a sulfonamide moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that compounds with sulfonamide groups often exhibit significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. The specific compound under discussion has shown promising activity against various bacterial strains in preliminary studies.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 20 | 50 |
| P. aeruginosa | 12 | 50 |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, particularly due to the presence of the thiophene ring and the sulfonamide group. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce the overall inflammatory response in vitro.
Anticancer Potential
Recent investigations into related compounds indicate that they may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cytokine Modulation : The compound may modulate the expression of inflammatory cytokines such as TNF-alpha and IL-6.
- Apoptosis Induction : It may activate intrinsic apoptotic pathways in cancer cells through mitochondrial membrane potential disruption.
Study on Antimicrobial Activity
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers tested this compound against various pathogens. The results highlighted its effectiveness against Gram-positive bacteria while showing moderate activity against Gram-negative strains .
Anti-inflammatory Study
A study focusing on the anti-inflammatory effects of similar compounds demonstrated that they significantly reduced edema in animal models when administered at specific dosages. The results indicated a reduction in paw swelling by approximately 40% compared to control groups .
Cancer Cell Line Study
In vitro tests conducted on human breast cancer cell lines revealed that treatment with derivatives of this compound led to a significant decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that compounds similar to N'-[(2-methoxyphenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been extensively studied for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
- Anti-inflammatory Properties :
- Cancer Research :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) N-[2-(Dimethylamino)ethyl]-N′-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide ()
- Core structure : Ethanediamide backbone.
- Key differences: Replaces the thiophene and tosyl group with a 4-methoxyphenylsulfonyl-substituted oxazinan ring. Includes a dimethylaminoethyl group, enhancing solubility in polar solvents due to tertiary amine protonation.
- Functional impact: The oxazinan ring introduces conformational rigidity, while the dimethylaminoethyl group increases water solubility compared to the thiophene-containing target compound .
b) S-Alkylated 1,2,4-Triazoles (, Compounds [10–15])
- Core structure : 1,2,4-Triazole with sulfonyl and aryl groups.
- Key differences: Triazole ring replaces the ethanediamide backbone, altering hydrogen-bonding capacity. Contains halogenated acetophenone substituents instead of thiophene or methoxybenzyl groups.
- Functional impact : Triazoles exhibit tautomerism (thione-thiol equilibrium), affecting reactivity and binding modes. The absence of amide groups reduces hydrolytic stability compared to the target compound .
c) Benzyl(2-(thiophene-2-yl)ethyl)amine Derivatives ()
- Core structure : Benzylamine with thiophene-ethyl linkage.
- Key differences :
- Lacks sulfonyl and ethanediamide groups; instead features dithiocarbamate coordination to lead(II).
Spectral and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
